molecular formula C37H44O17 B016988 Epimedoside CAS No. 106441-31-0

Epimedoside

Cat. No. B016988
CAS RN: 106441-31-0
M. Wt: 760.7 g/mol
InChI Key: ZRGOVKQDBSFQIU-RDYCXQFPSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules similar to epimedoside often involves convergent synthetic routes, employing strategies like alkyne linchpin assembly, asymmetric desymmetrization, and diastereoselective aldol condensation. For example, the total synthesis of (-)-18-epi-peloruside A utilizes an alkyne linchpin strategy for assembling the natural product, highlighting the use of advanced synthetic techniques in constructing epimeric centers and achieving stereochemical control (Trost, Michaelis, & Malhotra, 2013).

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by their stereochemistry and the presence of multiple stereocenters. The synthesis of epimers, molecules that are mirror images of each other at one or more stereocenters, is a common focus in organic chemistry. Techniques such as NMR spectroscopy are crucial for characterizing these molecules and confirming their structure.

Chemical Reactions and Properties

This compound and similar compounds undergo a variety of chemical reactions that highlight their reactivity and potential for further functionalization. For instance, [3 + 2] cycloaddition reactions involving nonstabilized azomethine ylides represent a key method for constructing nitrogen-containing heterocycles, a common structural feature in many bioactive molecules (Pandey, Bagul, & Sahoo, 1998).

Physical Properties Analysis

The physical properties of this compound-like compounds, including solubility, melting point, and crystal structure, are influenced by their molecular composition and structure. These properties are essential for understanding the compound's behavior in different environments and potential applications in materials science.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are defined by its functional groups and molecular framework. Studies on epimerization highlight the sensitivity of these compounds to stereochemical changes, which can significantly affect their biological activity and chemical reactivity (Duengo et al., 2023).

Scientific Research Applications

  • Radiation Biodosimetry : Epimedoside has been studied for its role in radiation biodosimetry, specifically for assessing doses in mass casualty events involving radiation exposure (Sproull & Camphausen, 2016). It's considered a potential biodosimetry diagnostic tool for managing large-scale population exposures to radiation (Sproull, Camphausen, & Koblentz, 2017).

  • Anti-Osteoporosis Applications : The biotransformation of this compound by Cunninghamella blakesleana enriches rare flavonoids in herb epimedii, which has potential in developing anti-osteoporosis medicines or functional foods (Xiulan et al., 2015). Additionally, Epimedium has been shown to exert anti-osteoporosis effects by regulating estrogen-related targets and pathways (Xu et al., 2016).

  • Neurological and Mental Health : The aerial parts of Epimedium koreanum Nakai, containing this compound, have been used to stimulate hormone secretion in treating impotence, and Epimedium has significant antidepressant effects, especially in treating climacteric depression and post-stroke depression (Kim et al., 2008) (Shijin, 2015). Epimedii Herba shows activities on functional recovery from brain diseases, suggesting new clinical applications in the treatment of these conditions (Cho et al., 2017).

  • Antioxidant Capacity : this compound C, derived from E. wushanense, possesses strong antioxidant capacity, which can be applied in cosmetics, health products, and medicine (Juan-ping, 2008).

Future Directions

The future directions of Epimedoside research could involve further exploration of its antioxidant activity, mechanism of action, and potential therapeutic applications. More research is needed to fully understand the chemical constituents and mechanism of action of this compound .

Mechanism of Action

Target of Action

Epimedoside, a bioactive compound derived from the Epimedium plant, primarily targets Hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia, or low oxygen conditions . It is involved in various cellular processes, including cell survival, angiogenesis, and metabolism .

Mode of Action

This compound interacts with HIF-1α, promoting osteoblast differentiation and inhibiting both HIF-1α gene and protein expression . It also enhances the expression of the COL1A1 protein under hypoxic conditions . The interaction between this compound and HIF-1α leads to changes in cellular processes, particularly those related to bone formation and osteoporosis treatment .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of the HIF-1 signaling pathway, which plays a key role in cellular responses to hypoxia . By targeting and inhibiting HIF-1α, this compound can influence the downstream effects of this pathway, including cell survival, angiogenesis, and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its promotion of osteoblast differentiation and inhibition of HIF-1α . This leads to improved bone microstructures and reduced bone loss by decreasing bone marrow adipose tissue and enhancing bone formation . These effects make this compound a potential therapeutic agent for osteoporosis .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-3-hydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGOVKQDBSFQIU-RDYCXQFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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